(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC13580015
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
![(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one -](/images/structure/VC13580015.png)
Molecular Formula | C17H17NO |
---|---|
Molecular Weight | 251.32 g/mol |
IUPAC Name | (5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1 |
Standard InChI Key | SOBIWLIICMUXJK-INIZCTEOSA-N |
Isomeric SMILES | C1CC(=O)N[C@@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES | C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |
(S)-5-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidin-2-one is a chiral compound characterized by its unique structural framework, which includes a pyrrolidinone moiety and a biphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and the presence of the biphenyl substituent, which provides significant steric and electronic properties .
Key Reactions
The chemical reactivity of (S)-5-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidin-2-one can be attributed to the functional groups present in its structure. Key reactions may include modifications to the pyrrolidinone ring or the biphenyl group, which are crucial for the development of analogs that may exhibit improved efficacy or selectivity in biological applications.
Biological Activities and Potential Applications
Research indicates that (S)-5-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidin-2-one may possess significant biological activities, particularly as an inhibitor of acyl-CoA cholesterol acyltransferase (ACAT). This activity suggests potential therapeutic applications in managing conditions such as atherosclerosis and hyperlipidemia.
Interaction Studies
Interaction studies involving (S)-5-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidin-2-one focus on its binding affinity to specific enzymes and receptors. In vitro assays have demonstrated its capacity to inhibit ACAT activity effectively. Additionally, studies exploring its interactions with other lipids and proteins are essential for understanding its mechanism of action and potential side effects.
Synthesis and Chemical Modifications
The synthesis of (S)-5-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidin-2-one typically involves several steps, which can be modified to improve yield and purity based on specific laboratory conditions. Chemical modifications, such as altering the substituents on the pyrrolidinone ring or the biphenyl group, can lead to derivatives with enhanced biological properties.
Related Compounds
A related compound is (S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)pyrrolidin-2-one, which has a similar structural framework but with an additional pivaloyl group. This compound is also known as an intermediate in the synthesis of certain pharmaceuticals .
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